molecular formula C7H4Cl2N2O2 B8723118 6-chloro-3-chloromethyl-3H-oxazolo[4,5-b]pyridin-2-one

6-chloro-3-chloromethyl-3H-oxazolo[4,5-b]pyridin-2-one

Cat. No. B8723118
M. Wt: 219.02 g/mol
InChI Key: TUWOEDOQOKTAAA-UHFFFAOYSA-N
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Patent
US04033975

Procedure details

39 Parts of thionyl chloride are added dropwise, in a manner ensuring that the internal temperature does not exceed 50° C., to a solution of 45 parts of 3-hydroxymethyl-6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one in 200 parts of toluene; and the whole is stirred for a further 4 hours at 40°-50° C. The resulting solution is subsequently freed from gases in a water-jet vacuum, and sufficient toluene is evaporated off to leave a crystal sludge that can still just be stirred. After the addition of 100 parts of hexane, filtration is carried out and the filter cake is washed twice with cold hexane. There are obtained 40 parts of 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one (83% of theory), m.p. 105°-107° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
45
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][N:7]1[C:11]2=[N:12][CH:13]=[C:14]([Cl:16])[CH:15]=[C:10]2[O:9][C:8]1=[O:17].C1(C)C=CC=CC=1.O>CCCCCC>[Cl:3][CH2:6][N:7]1[C:11]2=[N:12][CH:13]=[C:14]([Cl:16])[CH:15]=[C:10]2[O:9][C:8]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
45
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCN1C(OC=2C1=NC=C(C2)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
and the whole is stirred for a further 4 hours at 40°-50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated off
CUSTOM
Type
CUSTOM
Details
to leave a crystal sludge that
STIRRING
Type
STIRRING
Details
can still just be stirred
WASH
Type
WASH
Details
the filter cake is washed twice with cold hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCN1C(OC=2C1=NC=C(C2)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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